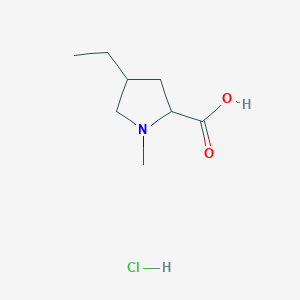
(2S,4R)-4-ethyl-1-methyl-pyrrolidine-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Clorhidrato de (2S,4R)-4-Etil-1-metilprolina es un derivado quiral de la prolina. Este compuesto se destaca por su estereoquímica única, lo que lo convierte en un importante bloque de construcción en la síntesis orgánica y la investigación farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Clorhidrato de (2S,4R)-4-Etil-1-metilprolina generalmente implica la síntesis diastereoselectiva del derivado de prolina. Un método común incluye el uso de materiales de partida disponibles comercialmente, seguido de una serie de reacciones para introducir los grupos etilo y metilo en la estereoquímica deseada . Las condiciones de reacción a menudo implican el uso de enolatos de zinc y magnesio para lograr una alta diastereoselectividad .
Métodos de producción industrial
La producción industrial del Clorhidrato de (2S,4R)-4-Etil-1-metilprolina puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados y reactores de flujo continuo para agilizar el proceso de producción y reducir los costos.
Análisis De Reacciones Químicas
Tipos de reacciones
El Clorhidrato de (2S,4R)-4-Etil-1-metilprolina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede utilizar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción se puede utilizar para reducir los grupos carbonilo a alcoholes o aminas.
Sustitución: Esta reacción se puede utilizar para reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución .
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El Clorhidrato de (2S,4R)-4-Etil-1-metilprolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.
Biología: Se utiliza en el estudio de la estabilidad de las proteínas y las vías de plegamiento.
Industria: Se utiliza en la producción de diversos intermediarios químicos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del Clorhidrato de (2S,4R)-4-Etil-1-metilprolina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estereoquímica única del compuesto le permite encajar en sitios de unión específicos, modulando así la actividad de la proteína diana. Esto puede conducir a cambios en la estabilidad, el plegamiento y la función de las proteínas .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
El Clorhidrato de (2S,4R)-4-Etil-1-metilprolina es único debido a la presencia de grupos etilo y metilo en el anillo de prolina. Esta doble sustitución mejora sus propiedades químicas y lo convierte en una herramienta valiosa en diversas aplicaciones de investigación. En comparación con compuestos similares, ofrece mayor estabilidad y especificidad en las interacciones proteicas .
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
4-ethyl-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-4-7(8(10)11)9(2)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H |
Clave InChI |
SLOHNCKVHLZACR-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(N(C1)C)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


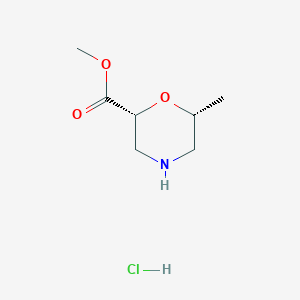
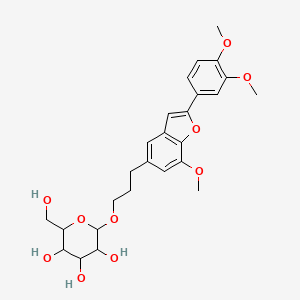

![tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)
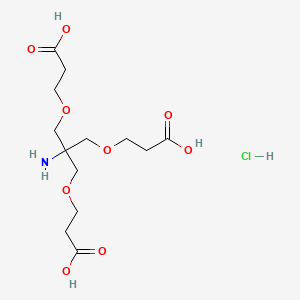
![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)
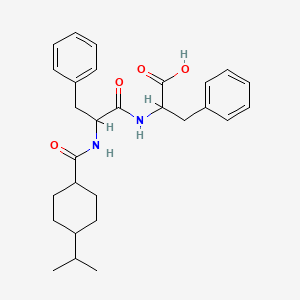

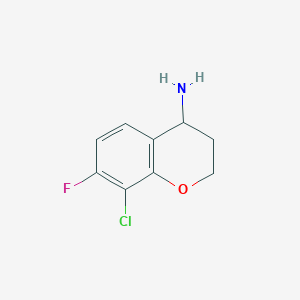
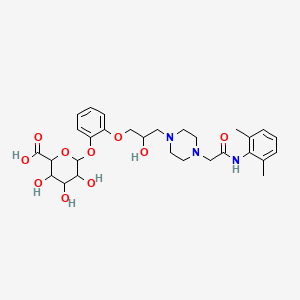
![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)
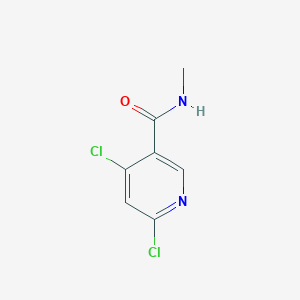
![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)
